molecular formula C13H14O4 B188643 1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester CAS No. 16219-84-4

1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester

Cat. No. B188643
CAS RN: 16219-84-4
M. Wt: 234.25 g/mol
InChI Key: YZQAUJSISPRMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester is a chemical compound that has gained significant attention in scientific research. This compound has been found to have potential applications in various fields, including medicine, biochemistry, and materials science. In

Scientific Research Applications

1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester has been found to have potential applications in various fields of scientific research. In the field of medicine, this compound has been found to have potential anti-inflammatory and anti-cancer properties. It has also been found to have potential applications in the field of biochemistry, where it can be used to study protein-ligand interactions. In the field of materials science, this compound has been found to have potential applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes in the body, which can lead to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester has been found to have a number of biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation and the growth of cancer cells. It has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester in lab experiments is its potential to reduce inflammation and the growth of cancer cells. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of this compound is a complex process that requires specialized equipment and expertise. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments that accurately measure its effects.

Future Directions

There are a number of future directions for research on 1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester. One area of research is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of research is the development of new applications for this compound in the fields of medicine, biochemistry, and materials science. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in the treatment of various diseases.

Synthesis Methods

The synthesis of 1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester is a complex process that requires specialized knowledge and equipment. One of the most commonly used methods for synthesizing this compound is through the Diels-Alder reaction. This reaction involves the reaction of a diene with a dienophile to form a cyclohexene ring. The resulting compound is then subjected to a series of chemical reactions to form the final product.

properties

CAS RN

16219-84-4

Product Name

1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

dimethyl tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylate

InChI

InChI=1S/C13H14O4/c1-16-12(14)10-8-5-3-4-6(8)7(4)9(5)11(10)13(15)17-2/h4-9H,3H2,1-2H3

InChI Key

YZQAUJSISPRMIU-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C2C3C1C4C2C4C3)C(=O)OC

Canonical SMILES

COC(=O)C1=C(C2C3C1C4C2C4C3)C(=O)OC

Origin of Product

United States

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